molecular formula C21H26N2O4 B10889112 (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10889112
M. Wt: 370.4 g/mol
InChI Key: ZQJCIHWWPMZAJF-UHFFFAOYSA-N
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Description

(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with a 4-methoxybenzyl group and a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methoxybenzyl Group: The piperazine intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-methoxybenzyl group.

    Attachment of the 2,3-Dimethoxyphenyl Group: Finally, the compound is completed by reacting the substituted piperazine with 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired methanone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical in the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl rings can undergo oxidation to form corresponding phenols.

    Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity as central nervous system agents, and this compound could be explored for its potential as an antidepressant, antipsychotic, or anxiolytic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy groups may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy as a central nervous system agent.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethoxyphenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone
  • (2,3-Dimethoxyphenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone
  • (2,3-Dimethoxyphenyl)[4-(4-chlorobenzyl)piperazin-1-yl]methanone

Uniqueness

Compared to similar compounds, (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone is unique due to the specific positioning of the methoxy groups on the phenyl rings. This positioning can significantly influence the compound’s pharmacological properties, such as its binding affinity to receptors and its metabolic stability.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O4/c1-25-17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(26-2)20(18)27-3/h4-10H,11-15H2,1-3H3

InChI Key

ZQJCIHWWPMZAJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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